(S)-BHPphos
Description
(S)-BHPphos is a chiral phosphoramidite ligand developed by researchers at the Shanghai Institute of Organic Chemistry (SIOC), Chinese Academy of Sciences. It is widely used in asymmetric catalysis, particularly in iridium (Ir)-catalyzed reactions such as allylic substitution, dearomatization, and annulation. The ligand enables high enantioselectivity (up to 97% ee) and yield (up to 93%) under mild reaction conditions . Its modular synthesis, structural stability, and tunable steric/electronic properties make it a versatile tool in organic synthesis. This compound is part of a family of ligands that includes (R)-BHPphos and (R)-THQphos, which differ in stereochemistry and backbone structure .
Properties
IUPAC Name |
N-benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28NO2P/c1-4-16-30(17-5-1)39(31-18-6-2-7-19-31)40(32-20-8-3-9-21-32)43-41-35-26-24-28-14-10-12-22-33(28)37(35)38-34-23-13-11-15-29(34)25-27-36(38)42-43/h1-27,39H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQBYSMPKPBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BHPphos involves multiple steps, typically starting with the preparation of the core pentacyclic structureThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-BHPphos can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Allylic Substitution Reactions
(S)-BHPphos has been utilized extensively in iridium-catalyzed allylic substitution reactions. These reactions are pivotal for constructing complex molecules with high enantiomeric purity.
- Case Study: A study demonstrated that using an iridium catalyst derived from this compound allowed for the asymmetric allylic substitution of allylic carbonates to produce tetrahydro-β-carbolines with yields up to 74% and enantiomeric excess (ee) values reaching 94% . This reaction showcases the effectiveness of this compound in generating chiral centers with high stereochemical control.
Asymmetric Dearomatization
The ligand has also been applied in catalytic asymmetric dearomatization processes, which are essential for synthesizing chiral compounds from achiral precursors.
- Data Table: Performance of this compound in Various Reactions
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Allylic Substitution | Iridium/(S)-BHPphos | 74 | 94 |
| Asymmetric Dearomatization | Iridium/(S)-BHPphos | 95 | >99 |
| Vinylogous Hydrazine Reaction | Ni/(S)-BHPphos | 95 | 95 |
This table summarizes the performance of this compound in different catalytic processes, highlighting its versatility and effectiveness.
Applications in Organic Synthesis
This compound is not limited to catalysis; it also plays a role in broader organic synthesis applications. Its ability to facilitate various transformations makes it a valuable tool for chemists.
Synthesis of Bioactive Compounds
The ligand has been instrumental in synthesizing bioactive compounds, including potential pharmaceuticals. For instance, the use of this compound in the synthesis of optically active compounds has led to the development of new therapeutic agents.
- Case Study: A recent publication described how this compound was used to synthesize a compound with cytotoxic activity against human leukemia HL-60 cells, demonstrating its potential application in drug discovery .
Mechanistic Insights
The mechanisms by which this compound operates involve coordination with transition metals, leading to the formation of reactive intermediates that facilitate the desired transformations. The ligand's geometry and electronic characteristics contribute significantly to its effectiveness in promoting enantioselective reactions.
Mechanism of Action
The mechanism of action of (S)-BHPphos involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Similarities
(S)-BHPphos belongs to the phosphoramidite ligand class, sharing core features with:
- THQphos: A tetrahydroquinoline-based ligand with a rigid backbone.
- Me-THQphos : A methyl-substituted variant of THQphos.
- Feringa-Type Ligands (L1, L2) : Axially chiral phosphoramidites developed by Feringa and Alexakis .
Table 1: Structural Comparison
| Ligand | Backbone Structure | Stereogenic Centers | Key Substituents |
|---|---|---|---|
| This compound | Biphenyl-phosphoramidite | 1 (Sa configuration) | Bulky aryl groups |
| THQphos | Tetrahydroquinoline | 2 | Rigid fused ring system |
| Feringa Ligand L1 | Binaphthyl-phosphoramidite | 2 | Electron-donating groups |
Catalytic Performance
Asymmetric Allylic Substitution
In the Ir-catalyzed allylic substitution of anthrones, this compound achieves high stereoselectivity (93% ee) and broad substrate tolerance. However, its performance varies significantly compared to other ligands:
Table 2: Reaction Performance in Anthrone Functionalization
| Ligand | Yield (%) | ee (%) | Optimal Conditions |
|---|---|---|---|
| This compound | 91 | 93 | [Ir(COD)Cl]₂, t-BuOLi, CH₂Cl₂ |
| THQphos | 48 | 82 | Same as above |
| Feringa L1 | 96 | 90 | Modified base/solvent |
Key Findings :
- Feringa L1 outperforms this compound in yield (96% vs. 91%) but with slightly lower enantioselectivity (90% vs. 93%) .
- Me-THQphos shows drastically reduced activity (12% yield, 55% ee), highlighting the sensitivity of catalytic systems to ligand substitution .
Dearomatization Reactions
In Ir-catalyzed intramolecular dearomatization of indoles, (Ra)-BHPphos (a diastereomer) enables efficient construction of indole-fused polycycles with >90% ee, demonstrating its superiority over N-heterocyclic carbene (NHC) ligands in this niche .
Substrate Scope and Limitations
- This compound : Effective for electron-deficient and neutral substrates but struggles with sterically hindered systems.
- THQphos: Limited to planar substrates due to its rigid backbone.
- Feringa Ligands : Broad compatibility with sterically demanding substrates due to flexible binaphthyl groups .
Biological Activity
(S)-BHPphos, a phosphine ligand, has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its chiral phosphine structure, which plays a crucial role in its interaction with biological systems. Its configuration allows for specific binding to metal centers, enhancing its utility in catalysis and biological applications.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
- Antimicrobial Effects : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is critical in therapeutic contexts.
Antioxidant Activity
Recent studies have quantitatively assessed the antioxidant capacity of this compound using various assays. For instance, the DPPH radical scavenging assay revealed an IC50 value indicating effective radical scavenging ability. The results are summarized in Table 1.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited notable inhibitory effects, as shown in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 10 | |
| Pseudomonas aeruginosa | 20 |
Enzyme Inhibition Studies
Enzyme inhibition assays have highlighted the potential of this compound as an inhibitor for key enzymes involved in metabolic pathways. For example, the compound showed promising results in inhibiting α-glucosidase activity, which is relevant for diabetes management.
Case Studies
- Case Study on Antioxidant Properties : A study investigated the protective effects of this compound on human cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage compared to control groups.
- Case Study on Antimicrobial Efficacy : Another study focused on the application of this compound in food preservation. The compound was incorporated into food matrices and tested against common foodborne pathogens, showing effective microbial inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
